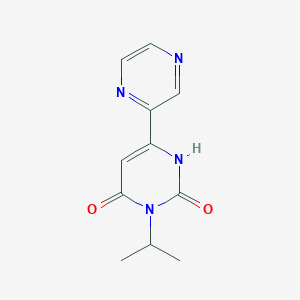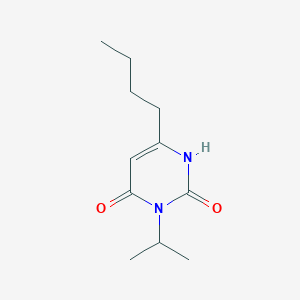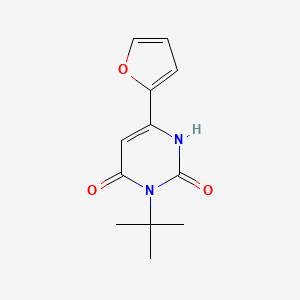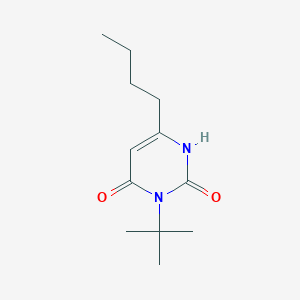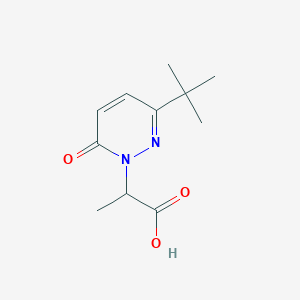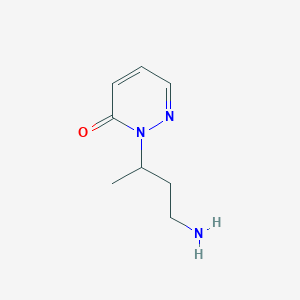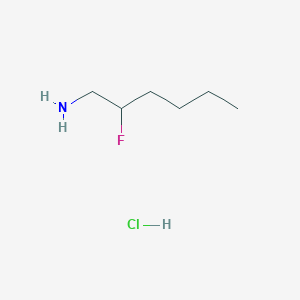
Thymine-d4
Übersicht
Beschreibung
Thymine-d4, also known as Thymine-methyl-d3-6-d, is a deuterium-labeled version of Thymine . Thymine is one of the four nucleobases in the nucleic acid of DNA . The empirical formula of this compound is C5D4H2N2O2 .
Synthesis Analysis
This compound is produced by the catabolism of thymidine via thymidine phosphorylase .Molecular Structure Analysis
The molecular formula of this compound is C5H2D4N2O2 . The InChI string is1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D3,2D . The molecular weight is 130.14 g/mol . Chemical Reactions Analysis
This compound is intended for use as an internal standard for the quantification of thymine by GC- or LC-MS .Physical And Chemical Properties Analysis
This compound has a molecular weight of 130.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 130.068034422 g/mol . The topological polar surface area is 58.2 Ų .Wissenschaftliche Forschungsanwendungen
Krebsforschung
Thymine-d4 kann ein Ziel für die Wirkung von 5-Fluorouracil (5-FU) in der Krebsbehandlung sein, das zur Hemmung der Thymidilat-Synthase eingesetzt wird, einem Enzym, das an der DNA-Synthese beteiligt ist .
DNA-Schädigungsstudien
Thymindimere sind genomische Läsionen, die durch Vernetzung zwischen zwei benachbarten Thyminbasen entstehen, die speziell durch ultraviolette (UV-)Strahlung induziert werden. This compound kann verwendet werden, um diese Läsionen und ihre Auswirkungen auf die genomische Integrität zu untersuchen .
Quantifizierungsstandard
This compound ist für die Verwendung als interner Standard für die Quantifizierung von Thymin durch GC- oder LC-MS (Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie) vorgesehen, bei denen es sich um analytische Methoden zur Trennung und Analyse von Verbindungen handelt .
Wirkmechanismus
Target of Action
Thymine-d4, a variant of thymine, is a pyrimidine base . It forms complementary base pairs with the purine adenine in DNA . This compound is produced by the catabolism of thymidine via thymidine phosphorylase . It is replaced with uracil in RNA . The primary targets of this compound are the enzymes involved in DNA synthesis and repair .
Mode of Action
this compound interacts with its targets, the DNA synthesis and repair enzymes, to facilitate the process of DNA replication and repair . It is incorporated into the DNA structure during replication, replacing the regular thymine molecule . This incorporation can influence the DNA’s stability and the accuracy of replication and transcription processes .
Biochemical Pathways
this compound is involved in the DNA synthesis and repair pathways . It plays a crucial role in the formation of DNA strands during replication. When incorporated into DNA, it can influence the function of enzymes involved in DNA repair mechanisms . The downstream effects of these pathways include the maintenance of genomic stability and the prevention of mutations .
Pharmacokinetics
It is metabolized via the catabolism of thymidine and is likely excreted through the kidneys .
Result of Action
The molecular effects of this compound action include its incorporation into DNA, influencing the stability of the DNA structure and the accuracy of replication and transcription processes . On a cellular level, it can affect cell proliferation and differentiation by influencing the rate and fidelity of DNA synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other molecules in the cellular environment, the pH, temperature, and the presence of specific enzymes . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Thymine-d4 plays a crucial role in biochemical reactions involving DNA synthesis and repair. It forms complementary base pairs with adenine in DNA, maintaining the integrity of the genetic code. This compound interacts with enzymes such as thymidine phosphorylase, which catalyzes the conversion of thymidine to thymine. This interaction is essential for the catabolism of thymidine and the subsequent production of thymine . Additionally, this compound is involved in the formation of thymine dimers, which are critical for understanding DNA damage and repair mechanisms .
Cellular Effects
This compound influences various cellular processes, including DNA replication and repair. It affects cell signaling pathways by participating in the synthesis of DNA, thereby impacting gene expression and cellular metabolism. This compound can induce changes in cell function by altering the stability and integrity of the DNA molecule. This can lead to modifications in gene expression patterns and cellular responses to environmental stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming stable base pairs with adenine in DNA. This interaction is facilitated by hydrogen bonding, which ensures the accurate replication and transcription of genetic information. This compound can also participate in enzyme-mediated reactions, such as the conversion of thymidine to thymine by thymidine phosphorylase. This enzyme-catalyzed reaction is crucial for maintaining the balance of nucleotide pools within the cell . Additionally, this compound can influence gene expression by affecting the binding of transcription factors to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, with a shelf life of up to four years . Its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used as a tracer for studying DNA synthesis and repair. At high doses, it may exhibit toxic effects, including DNA damage and cell death. Threshold effects have been observed, where the impact of this compound on cellular function becomes significant only above a certain concentration . It is essential to carefully control the dosage of this compound in experimental settings to avoid adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the catabolism of thymidine and the synthesis of DNA. It interacts with enzymes such as thymidine phosphorylase and thymidylate synthase, which play critical roles in nucleotide metabolism. This compound can affect metabolic flux by altering the levels of metabolites involved in DNA synthesis and repair . These interactions are essential for maintaining the balance of nucleotide pools within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters, which facilitate the entry of thymine and its derivatives into the cell. Once inside the cell, this compound can be incorporated into DNA during replication and repair processes . The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
This compound is primarily localized within the nucleus, where it is incorporated into DNA. Its activity and function are influenced by its subcellular localization, as it participates in DNA synthesis and repair within the nuclear compartment. This compound can also be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These mechanisms ensure that this compound is appropriately localized to exert its effects on DNA metabolism.
Eigenschaften
IUPAC Name |
1,3-dideuterio-5-(dideuteriomethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D2/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQNBRDOKXIBIV-BGOGGDMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C1=CN(C(=O)N(C1=O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester](/img/structure/B1484436.png)
![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1484439.png)
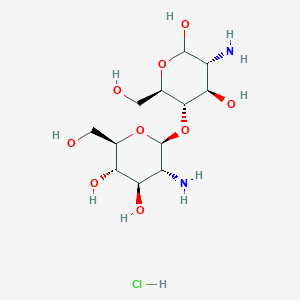

![1-(5-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484443.png)


